molecular formula C15H14N2O5S B2929827 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 919014-84-9

5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2929827
CAS No.: 919014-84-9
M. Wt: 334.35
InChI Key: RTXSNEZTYONXIY-UHFFFAOYSA-N
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Description

The compound is a derivative of 6-Methoxybenzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds like (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride has been analyzed using techniques like IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield final derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a family of chemicals that have been synthesized and structurally analyzed to understand their reactivity and potential applications better. For instance, similar compounds have been synthesized through reactions involving various derivatives and analyzed using crystallography to determine their structures and potential reactivities (Al-Sheikh et al., 2009). The detailed analysis of these compounds provides a foundation for exploring their applications in different scientific domains.

Safety and Hazards

The safety and hazards of similar compounds like (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride have been documented. For instance, it has been classified as an eye irritant .

Future Directions

The future research directions could involve studying the biological properties of these compounds. For instance, similar compounds have been evaluated for their anti-inflammatory activity .

Properties

IUPAC Name

5-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-15(2)21-12(18)9(13(19)22-15)7-16-14-17-10-5-4-8(20-3)6-11(10)23-14/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSNEZTYONXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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